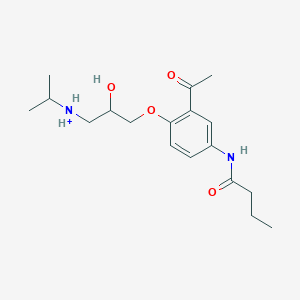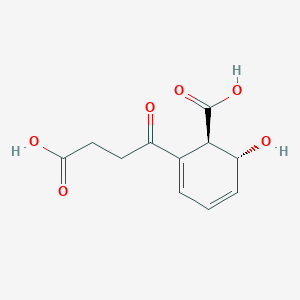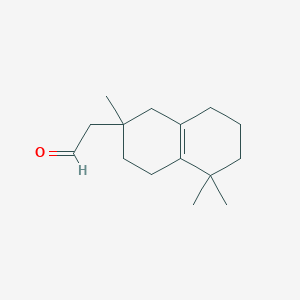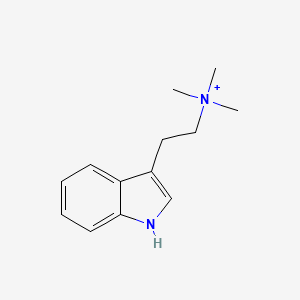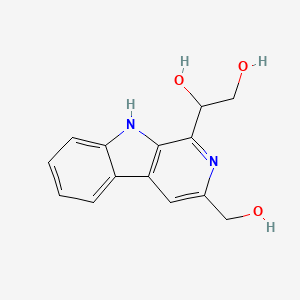
Piridindolol
Descripción general
Descripción
El Piridindolol es un metabolito bacteriano que se ha encontrado en la bacteria Streptomyces alboverticillatus. Es conocido por su actividad inhibitoria contra la enzima beta-galactosidasa. El compuesto tiene una fórmula molecular de C14H14N2O3 y un peso molecular de 258,27 g/mol .
Aplicaciones Científicas De Investigación
El Piridindolol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como inhibidor de la beta-galactosidasa en estudios enzimáticos.
Biología: El this compound se emplea en estudios que involucran el metabolismo microbiano y la inhibición enzimática.
Medicina: El compuesto se investiga por sus posibles aplicaciones terapéuticas debido a sus propiedades inhibitorias enzimáticas.
Industria: El this compound se utiliza en la producción de varios reactivos bioquímicos y como herramienta de investigación en aplicaciones industriales
Direcciones Futuras
Mecanismo De Acción
El Piridindolol ejerce sus efectos inhibiendo la enzima beta-galactosidasa. Se une a la enzima de forma no competitiva, evitando así que la enzima catalice la hidrólisis de los beta-galactósidos. Esta inhibición se produce en condiciones ácidas (pH 4.0-5.0) con un valor de IC50 de 7.4 × 10^-6 M a pH 4.5 .
Compuestos similares:
Pseudouridimicina: Otro metabolito bacteriano con actividad inhibitoria contra la ARN polimerasa.
Lidicamicinas: Compuestos con propiedades antibióticas.
Deferoxaminas: Conocidas por sus propiedades quelantes del hierro.
Singularidad del this compound: El this compound es único debido a su actividad inhibitoria específica contra la beta-galactosidasa, particularmente en condiciones ácidas. Esta especificidad lo convierte en una herramienta valiosa en los estudios enzimáticos y en las posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Pyridindolol plays a significant role in biochemical reactions, particularly in the context of microbial metabolism. It interacts with several enzymes and proteins, influencing their activity and function. Notably, Pyridindolol has been observed to interact with enzymes involved in the biosynthesis of other specialized metabolites. For instance, it is associated with a biosynthetic gene cluster that includes a pyridoxal phosphate-dependent enzyme, an FAD-binding oxidoreductase, and other key enzymes . These interactions suggest that Pyridindolol may play a regulatory role in the production of other metabolites, potentially influencing the metabolic flux within the producing organism.
Cellular Effects
Pyridindolol exerts various effects on different types of cells and cellular processes. In microbial cells, Pyridindolol has been shown to influence cell growth and metabolism. For example, in Streptomyces species, Pyridindolol production is linked to the regulation of secondary metabolite biosynthesis, which can impact cell signaling pathways and gene expression . Additionally, Pyridindolol may affect cellular metabolism by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of Pyridindolol involves its interaction with specific biomolecules, leading to changes in their activity and function. Pyridindolol binds to certain enzymes, potentially inhibiting or activating their catalytic activity. For instance, Pyridindolol has been shown to interact with pyridoxal phosphate-dependent enzymes, which are crucial for various biochemical reactions . These interactions can lead to changes in gene expression, as Pyridindolol may influence the transcriptional regulation of genes involved in secondary metabolite biosynthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridindolol can change over time, depending on factors such as stability and degradation. Pyridindolol has been observed to be relatively stable under certain conditions, allowing for sustained effects on cellular function. Over extended periods, Pyridindolol may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that Pyridindolol can have lasting effects on cellular function, particularly in terms of metabolic regulation and secondary metabolite production .
Dosage Effects in Animal Models
The effects of Pyridindolol vary with different dosages in animal models. At lower doses, Pyridindolol may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, Pyridindolol can exhibit toxic or adverse effects, potentially leading to cellular damage or metabolic dysregulation. Studies have shown that there is a threshold effect, where the benefits of Pyridindolol are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
Pyridindolol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is particularly associated with the biosynthesis of secondary metabolites, where it plays a regulatory role. Pyridindolol interacts with enzymes such as pyridoxal phosphate-dependent enzymes and FAD-binding oxidoreductases, influencing the metabolic flux and levels of metabolites within the cell . These interactions highlight the importance of Pyridindolol in the overall metabolic network of the producing organism.
Transport and Distribution
Within cells and tissues, Pyridindolol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of Pyridindolol across cellular membranes, ensuring its proper localization and accumulation within the cell. Pyridindolol may also interact with binding proteins that modulate its activity and function, influencing its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of Pyridindolol is crucial for its activity and function. Pyridindolol is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that Pyridindolol exerts its effects in the appropriate cellular context, influencing the activity of enzymes and other biomolecules within those compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Piridindolol se puede producir por actinomicetos, específicamente a partir del caldo de cultivo de la cepa Streptomyces nitrosporeus K93-0711 . La ruta sintética implica la selección selectiva de aminas utilizando reactivos de tinción especiales en cromatografía en capa fina (TLC) .
Métodos de producción industrial: La producción industrial de this compound implica procesos de fermentación utilizando las especies Streptomyces. El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar el compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: El Piridindolol experimenta varias reacciones químicas, que incluyen:
Oxidación: El this compound se puede oxidar para formar diferentes derivados.
Reducción: El compuesto se puede reducir en condiciones específicas para producir formas reducidas.
Sustitución: El this compound puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Por lo general, se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos según la sustitución deseada.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound .
Comparación Con Compuestos Similares
Pseudouridimycin: Another bacterial metabolite with inhibitory activity against RNA polymerase.
Lydicamycins: Compounds with antibiotic properties.
Deferroxiamines: Known for their iron-chelating properties.
Uniqueness of Pyridindolol: Pyridindolol is unique due to its specific inhibitory activity against beta-galactosidase, particularly under acidic conditions. This specificity makes it a valuable tool in enzymatic studies and potential therapeutic applications .
Propiedades
IUPAC Name |
1-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-6-8-5-10-9-3-1-2-4-11(9)16-13(10)14(15-8)12(19)7-18/h1-5,12,16-19H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKXHGQDPLEUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC(=C3)CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55812-46-9 | |
| Record name | Pyridindolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055812469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridindolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


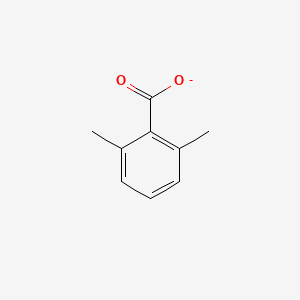
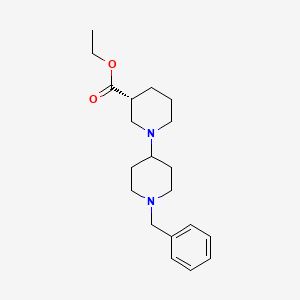


![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
